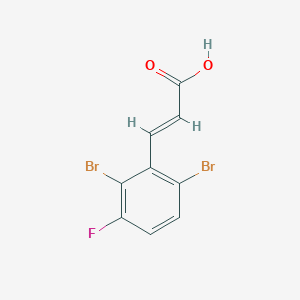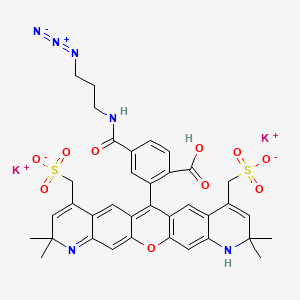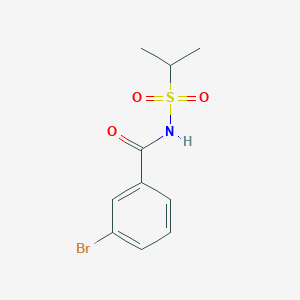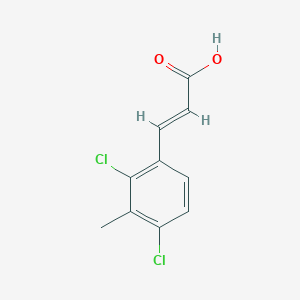
1-Boc-5-chloro-3-(methoxy-methyl-carbamoyl)indazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Boc-5-chloro-3-(methoxy-methyl-carbamoyl)indazole is a synthetic organic compound with the molecular formula C15H18ClN3O4 It is characterized by the presence of a Boc (tert-butoxycarbonyl) protecting group, a chloro substituent, and a methoxy-methyl-carbamoyl group attached to an indazole core
Vorbereitungsmethoden
The synthesis of 1-Boc-5-chloro-3-(methoxy-methyl-carbamoyl)indazole typically involves multi-step organic reactions. One common synthetic route includes:
Starting Material: The synthesis begins with commercially available indazole derivatives.
Chlorination: Introduction of the chloro group at the 5-position of the indazole ring using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Boc Protection: Protection of the indazole nitrogen with a Boc group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Methoxy-Methyl-Carbamoylation: Introduction of the methoxy-methyl-carbamoyl group through a reaction with methoxy-methyl isocyanate or similar reagents under controlled conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of automated synthesizers and high-throughput screening techniques.
Analyse Chemischer Reaktionen
1-Boc-5-chloro-3-(methoxy-methyl-carbamoyl)indazole undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the chloro group.
Deprotection: The Boc group can be removed under acidic conditions to yield the free indazole derivative.
Common reagents used in these reactions include bases (e.g., sodium hydride), acids (e.g., hydrochloric acid), and oxidizing/reducing agents (e.g., hydrogen peroxide, sodium borohydride). Major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Boc-5-chloro-3-(methoxy-methyl-carbamoyl)indazole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmacophore in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of novel materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-Boc-5-chloro-3-(methoxy-methyl-carbamoyl)indazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through binding to these targets, leading to modulation of biochemical pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-Boc-5-chloro-3-(methoxy-methyl-carbamoyl)indazole include other indazole derivatives with different substituents. These compounds may share similar chemical properties but differ in their biological activities and applications. Examples include:
5-chloro-3-(methoxy-methyl-carbamoyl)indazole: Lacks the Boc protecting group.
1-Boc-3-(methoxy-methyl-carbamoyl)indazole: Lacks the chloro substituent.
1-Boc-5-chloroindazole: Lacks the methoxy-methyl-carbamoyl group.
Eigenschaften
Molekularformel |
C15H18ClN3O4 |
|---|---|
Molekulargewicht |
339.77 g/mol |
IUPAC-Name |
tert-butyl 5-chloro-3-[methoxy(methyl)carbamoyl]indazole-1-carboxylate |
InChI |
InChI=1S/C15H18ClN3O4/c1-15(2,3)23-14(21)19-11-7-6-9(16)8-10(11)12(17-19)13(20)18(4)22-5/h6-8H,1-5H3 |
InChI-Schlüssel |
SKBZJXIVWSLWRH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)Cl)C(=N1)C(=O)N(C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


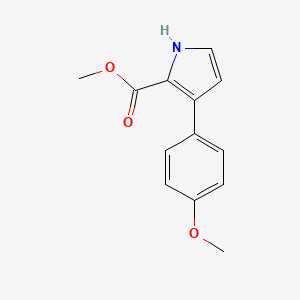
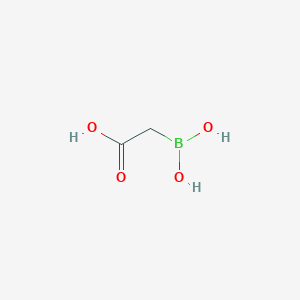
![4,4,4-Trifluoro-3-[3-(trifluoromethyl)phenyl]-(E)-crotonic acid](/img/structure/B13726368.png)
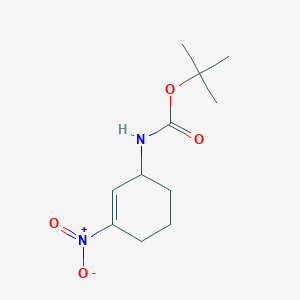
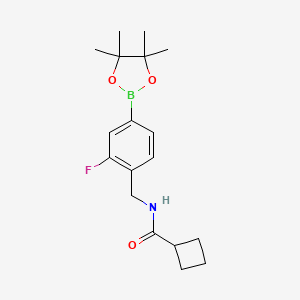

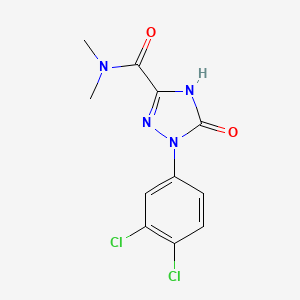
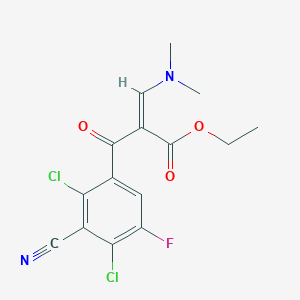

![1-[[5-Fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbonyl]pyrrolidine](/img/structure/B13726408.png)
